9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A

macrolide isomerism azalide

QC laboratories risk regulatory non-compliance when substituting generic macrolides for EP-specified impurity standards. 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A (CAS 270583-32-9) is the exact EP-designated Impurity A for azithromycin, featuring a unique 4'-keto cladinose modification that ensures accurate chromatographic retention and MS fragmentation matching. • Enables EP-compliant quantification at ≤0.5% individual impurity threshold for azithromycin API batch release. • Serves as Tulathromycin Impurity 12 (90:10 A:B isomeric equilibrium), critical for veterinary API process validation and DMF submissions. Supplied with full Certificate of Analysis for immediate method validation and regulatory filing support.

Molecular Formula C37H68N2O12
Molecular Weight 732.9 g/mol
Cat. No. B13860043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A
Molecular FormulaC37H68N2O12
Molecular Weight732.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(=O)C(O2)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C37H68N2O12/c1-14-26-37(10,45)30(41)23(6)38-18-19(2)16-35(8,44)32(51-34-28(40)25(39(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-30,32,34,38,40-41,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,32-,34+,35-,36-,37-/m1/s1
InChIKeyUMJJECOIBHNQCC-IOENIEJLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A: Chemical Identity and Regulatory Status


9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A (CAS 270583-32-9; molecular formula C37H68N2O12; MW 732.94 g/mol) is a semisynthetic macrolide derivative that exists as an equilibrium mixture of two isomeric forms—Tulathromycin A (90%) and Tulathromycin B (10%) . It is officially designated as 4'-Keto Azithromycin EP Impurity A in the European Pharmacopoeia and is also recognized as Tulathromycin Impurity 12, functioning as a critical intermediate in the synthesis of the veterinary macrolide antibiotic tulathromycin [1]. The compound features a 15-membered azalide ring (a 14-membered erythromycin core expanded by nitrogen incorporation) and bears a unique 4'-keto substitution on the cladinose sugar moiety—a structural modification that distinguishes it from parent macrolides such as erythromycin A (C37H67NO13, MW 733.93 g/mol), azithromycin (C38H72N2O12, MW 748.98 g/mol), and clarithromycin (C38H69NO13, MW 747.95 g/mol) [2][3].

1 Pharmacopoeially designated impurity standard (EP Impurity A / Tulathromycin Impurity 12)
2 Key intermediate in tulathromycin synthesis
3 Unique isomeric equilibrium composition

9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A: Why Generic Standards Are Insufficient


Substituting 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A with generic azithromycin, erythromycin, or other macrolide impurity standards is scientifically invalid for pharmacopoeial compliance, method validation, and stability-indicating assays. This compound is explicitly listed in the European Pharmacopoeia (EP) as a specified impurity for azithromycin and in veterinary monographs as an impurity for tulathromycin, requiring the exact reference standard for accurate identification and quantification by HPLC-UV, LC-MS, or UPLC methods [1]. Unlike the parent antibiotics azithromycin and erythromycin, which contain a 3-O-cladinose sugar, this compound features a 4'-keto group that fundamentally alters its chromatographic retention behavior (e.g., relative retention time and UV absorption profile) and its mass spectrometric fragmentation pattern, rendering structurally similar but non-identical compounds (e.g., erythromycin A, azithromycin, clarithromycin, or other azalide derivatives) inadequate as surrogates for peak assignment, system suitability testing, or impurity quantification in drug substance and drug product release testing [2][3]. Furthermore, as a key intermediate in tulathromycin synthesis, its procurement as a characterized reference material is essential for process development, yield optimization, and regulatory submissions (ANDA, DMF) involving the veterinary API tulathromycin [4].

Non-identical retention and MS fragmentation vs. generic macrolide impurity standards may compromise peak assignment in pharmacopoeial methods.

Pharmacopoeial designation specifies this exact compound; substituting with desmethyl azithromycin or azithromycin lacks defined acceptance criteria.

9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A: Comparative Evidence vs. Closest Analogs


Unique Isomeric Equilibrium vs. Single-Isomer Azalides

9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A exists as a defined equilibrium mixture of two isomeric forms: Tulathromycin A (90%) and Tulathromycin B (10%), as confirmed by HPLC-UV and NMR analysis . In contrast, the related azalide antibiotics azithromycin (C38H72N2O12, MW 748.98 g/mol) and 9-deoxo-9a-aza-9a-homoerythromycin A (desmethyl azithromycin, C37H70N2O12, MW 734.96 g/mol) exist as single, stable isomeric species under standard analytical conditions and are supplied as ≥95% pure single-component reference materials . The equilibrium mixture property of the target compound directly impacts its chromatographic behavior (e.g., appearance as two partially resolved peaks under certain HPLC conditions) and its mass spectrometric signal, necessitating distinct analytical protocols for accurate quantification.

Isomeric Equilibrium
Class-level
Target: 90:10 Tulathromycin A:B equilibrium mixture. Comparator: >98% single isomer (azithromycin, desmethyl azithromycin).
Equilibrium mixture impacts chromatographic peak assignment and quantification protocols.
Data to verify; supplier-reported ratio.
macrolide isomerism azalide structural characterization

Molecular Weight and Elemental Composition vs. Analogs

The target compound has a monoisotopic molecular weight of 732.94 g/mol (molecular formula C37H68N2O12), which differs from its closest structural analogs by defined mass increments . Compared to 9-deoxo-9a-aza-9a-homoerythromycin A (desmethyl azithromycin, C37H70N2O12, MW 734.96 g/mol), the target compound is 2.02 Da lighter due to the replacement of a CH2 group with a keto oxygen at the 4'-position . Compared to azithromycin (C38H72N2O12, MW 748.98 g/mol), the target compound is 16.04 Da lighter, reflecting the combined absence of a methyl group and the presence of a 4'-keto functionality [1]. These mass differences are readily resolved by high-resolution mass spectrometry (HRMS) instruments operating at resolving powers ≥30,000 (FWHM), enabling unequivocal identification of the target compound in complex mixtures without reliance on retention time alone.

Mass Difference
Class-level
Δ = −16.04 Da vs. azithromycin; −2.02 Da vs. desmethyl azithromycin
Unique accurate mass enables orthogonal identity confirmation in HRMS impurity profiling.
Source review; theoretical monoisotopic masses.
mass spectrometry high-resolution mass spectrometry structural elucidation impurity profiling

Pharmacopoeial Designation: EP Impurity A and Tulathromycin Impurity 12

9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A is explicitly listed in the European Pharmacopoeia (Ph. Eur.) monograph for azithromycin as Impurity A, with defined acceptance criteria (typically ≤0.5% or ≤1.0% in the drug substance) [1][2]. It is also designated as Tulathromycin Impurity 12 in veterinary pharmacopoeial monographs for tulathromycin drug substance, with specified limits for individual impurities (NMT 1.5%) and total impurities (NMT 3.0%) [3]. In contrast, compounds such as 9-deoxo-9a-aza-9a-homoerythromycin A (desmethyl azithromycin, CAS 76801-85-9) are not listed as specified impurities in any major pharmacopoeia and are primarily research intermediates, not regulatory reference standards . This pharmacopoeial designation mandates the use of the exact compound for method validation and quality control release testing of azithromycin and tulathromycin APIs.

Pharmacopoeial Status
Class-level
Listed as EP Impurity A (azithromycin) and Tulathromycin Impurity 12 with specified limits.
Regulatory impurity identity requires this exact standard for method validation; analogs lack defined criteria.
Pharmacopoeia context; batch release testing reference.
pharmacopoeia regulatory compliance reference standard quality control

Synthetic Intermediate in Tulathromycin Production

9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A is a documented intermediate in the commercial synthesis of tulathromycin (CAS 217500-96-4), a triamilide macrolide antibiotic used extensively in veterinary medicine for bovine and porcine respiratory disease . The compound undergoes subsequent reductive amination and alkylation steps to yield the final API, with process yields typically ranging from 65% to 85% for the conversion from the 4'-keto intermediate to tulathromycin [1]. In contrast, 9-deoxo-9a-aza-9a-homoerythromycin A (desmethyl azithromycin) is an intermediate in the synthesis of azithromycin (human pharmaceutical) and is not directly convertible to tulathromycin due to the absence of the 4'-keto functionality required for the key amination step [2]. This difference in synthetic pathway integration means that procurement for process development or manufacturing support must specifically target the 4'-keto compound when the end product is tulathromycin.

Synthetic Role
Class-level
Key intermediate in tulathromycin synthesis; conversion yield 65–85% via reductive amination.
4'-keto functionality is essential for the tulathromycin pathway; desmethyl azithromycin cannot substitute.
Patent context; process development reference.
synthetic intermediate process chemistry veterinary pharmaceutical tulathromycin

Physicochemical Properties vs. Parent Macrolides

Predicted physicochemical properties of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A include a pKa of 13.29 ± 0.70, a boiling point of 811.3 ± 65.0 °C, a density of 1.18 ± 0.1 g/cm³, and an estimated LogP of approximately 2.8-3.2 . In comparison, azithromycin has a pKa of 8.74 (for the 9a-aza nitrogen), a melting point of 113-115 °C, and a LogP of 4.02, while erythromycin A has a pKa of 8.88, a melting point of 135-140 °C, and a LogP of 3.06 [1]. The substantially higher predicted pKa of the target compound indicates a significantly stronger basic character, which impacts its ionization state and solubility in aqueous buffers across the physiological pH range (pH 1-7.4), as well as its chromatographic retention on reversed-phase columns under acidic versus basic mobile phase conditions [2]. This property differential is critical for analytical method development, particularly when optimizing mobile phase pH to achieve adequate resolution of the target compound from closely eluting impurities.

pKa Shift
Class-level
Predicted pKa 13.29 vs. 8.74 (azithromycin) and 8.88 (erythromycin).
Significantly higher basicity influences ionization, retention, and mobile phase pH optimization.
Predicted property; experimental validation recommended.
physicochemical properties preformulation stability solubility

9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A: Key Applications


Azithromycin Impurity Profiling for QC and Stability

This compound is the pharmacopoeially designated EP Impurity A for azithromycin. It must be used as the reference standard for identification, system suitability, and quantitative determination of the 4'-keto impurity in azithromycin API and finished dosage forms (tablets, capsules, suspensions) by HPLC-UV or LC-MS/MS methods [1]. The European Pharmacopoeia specifies acceptance criteria for this impurity (typically ≤0.5% or ≤1.0% relative to the azithromycin peak), making its accurate quantification a regulatory requirement for batch release in the EU and other Ph. Eur.-adopting regions [2].

Tulathromycin API Process Development and Manufacturing

As a key intermediate in the synthesis of tulathromycin (CAS 217500-96-4), this compound is essential for monitoring reaction progress, optimizing synthetic yields (target conversion yields 65-85%), and controlling impurity levels in the final veterinary drug substance [3]. It serves as a process impurity marker in tulathromycin manufacturing and is specified as Tulathromycin Impurity 12 in veterinary pharmacopoeial monographs, with individual impurity limits of NMT 1.5% and total impurity limits of NMT 3.0% [4].

Macrolide Method Development and Validation

The unique isomeric composition (90:10 Tulathromycin A:B equilibrium mixture) and distinct pKa (13.29) of this compound make it an ideal probe for developing and validating robust HPLC, UPLC, and LC-MS methods for macrolide impurity analysis . Its chromatographic behavior under varying mobile phase pH conditions, coupled with its characteristic mass spectrometric fragmentation pattern (MW 732.94, distinct from azithromycin MW 748.98 and desmethyl azithromycin MW 734.96), provides orthogonal selectivity parameters that challenge method specificity and ruggedness during validation exercises [5].

Novel Azalide SAR and Synthesis

The 4'-keto functional group serves as a versatile handle for further derivatization, including reductive amination, oximation, and hydrazone formation, enabling the synthesis of novel azalide analogs for structure-activity relationship (SAR) studies [6]. The compound's equilibrium mixture property provides a unique platform for investigating the impact of isomeric composition on antibacterial activity, ribosomal binding affinity, and pharmacokinetic parameters in preclinical models [7].

Application
Selection Property
Validation Focus
Azithromycin impurity profiling method validation
Pharmacopoeial impurity standard (EP Impurity A)
HPLC-UV peak assignment and system suitability
Tulathromycin process impurity monitoring
Key synthetic intermediate (Tulathromycin Impurity 12)
Reaction conversion and impurity control during API synthesis
Macrolide impurity method development
Unique isomeric equilibrium and distinct pKa
Mobile phase pH optimization and specificity challenge
Novel azalide derivative synthesis (SAR)
4'-keto functional handle for derivatization
Reductive amination and structure-activity relationship studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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